N-(4-hydroxyphenyl)-N,4-dimethylbenzamide
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Overview
Description
N-(4-hydroxyphenyl)-N,4-dimethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a hydroxyphenyl and a dimethyl group
Mechanism of Action
Target of Action
N-(4-hydroxyphenyl)-N,4-dimethylbenzamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been shown to inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide interacts with its targets and induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs) . This suggests that Fenretinide signals through a mechanism independent of the retinoid receptors .
Biochemical Pathways
Fenretinide’s action affects several biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Pharmacokinetics
The distribution of Fenretinide and its metabolites was investigated in the liver, serum, mammary gland, and urinary bladder of female rats and mice . Following an intravenous dose, Fenretinide distributed to all tissues examined with the highest levels reached in the liver . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces .
Result of Action
Fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .
Action Environment
The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation
Biochemical Analysis
Biochemical Properties
N-(4-hydroxyphenyl)-N,4-dimethylbenzamide has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . This interaction with DEGS1 suggests that this compound plays a role in the metabolism of ceramides, a type of lipid molecule that is involved in various cellular processes .
Cellular Effects
The compound has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is achieved through a decrease in membrane fluidity, suggesting that this compound can influence cell function by altering the physical properties of the cell membrane .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve the generation of reactive oxygen species (ROS) . The compound is known to be a ROS-inducing agent, and increased intracellular ROS generation has been observed in cells treated with this compound . This suggests that the compound exerts its effects at the molecular level by inducing oxidative stress .
Metabolic Pathways
As mentioned earlier, this compound inhibits the DEGS1 enzyme, suggesting that it is involved in the metabolic pathway of ceramides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzamide typically involves the reaction of 4-hydroxyaniline with 4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as palladium complexes can also enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-(4-hydroxyphenyl)-N,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Comparison: N-(4-hydroxyphenyl)-N,4-dimethylbenzamide is unique due to the presence of both hydroxyphenyl and dimethyl groups, which confer distinct chemical and biological properties. Unlike paracetamol, which is primarily used for pain relief, this compound has broader applications in research and industry. Compared to fenretinide, it lacks the retinoid structure but still exhibits potential anticancer activity.
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-N,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(18)16(2)13-7-9-14(17)10-8-13/h3-10,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXDQTZNODCHKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407096 |
Source
|
Record name | N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148-53-4 |
Source
|
Record name | N-(4-hydroxyphenyl)-N,4-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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